molecular formula C7H2ClFN2O2 B15132564 5-Chloro-4-fluoro-2-nitrobenzonitrile CAS No. 906559-47-5

5-Chloro-4-fluoro-2-nitrobenzonitrile

Cat. No.: B15132564
CAS No.: 906559-47-5
M. Wt: 200.55 g/mol
InChI Key: JSGFLJIYPLSJRD-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-nitrobenzonitrile: is an organic compound with the molecular formula C7H2ClFN2O2 and a molecular weight of 200.55 g/mol . This compound is characterized by the presence of chloro, fluoro, and nitro substituents on a benzonitrile core. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-fluoro-2-nitrobenzonitrile typically involves the nitration of 5-Chloro-4-fluorobenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-fluoro-2-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-4-fluoro-2-nitrobenzonitrile is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties .

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2-nitrobenzonitrile and its derivatives depends on the specific biological targetThe nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-4-fluoro-2-nitrobenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

906559-47-5

Molecular Formula

C7H2ClFN2O2

Molecular Weight

200.55 g/mol

IUPAC Name

5-chloro-4-fluoro-2-nitrobenzonitrile

InChI

InChI=1S/C7H2ClFN2O2/c8-5-1-4(3-10)7(11(12)13)2-6(5)9/h1-2H

InChI Key

JSGFLJIYPLSJRD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])C#N

Origin of Product

United States

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